6-Chloro-2-propylimidazo[1,2-A]pyridine
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Overview
Description
6-Chloro-2-propylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The presence of a chlorine atom at the 6th position and a propyl group at the 2nd position of the imidazo[1,2-A]pyridine ring enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propylimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination. One common method involves the use of 2-aminopyridine and propionaldehyde in the presence of a catalyst such as acetic acid, followed by cyclization under reflux conditions. The resulting imidazo[1,2-A]pyridine intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-propylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols, alkoxides; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[1,2-A]pyridine derivatives, depending on the nature of the nucleophile used in substitution reactions .
Scientific Research Applications
6-Chloro-2-propylimidazo[1,2-A]pyridine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for the development of new therapeutic agents targeting infectious diseases and cancer.
Industry: The compound is used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Chloro-2-propylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis or DNA replication. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
6-Chloro-2-propylimidazo[1,2-A]pyridine can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
6-Bromo-2-propylimidazo[1,2-A]pyridine: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
2-Propylimidazo[1,2-A]pyridine:
6-Chloro-2-methylimidazo[1,2-A]pyridine: Similar structure but with a methyl group instead of a propyl group, which may influence its reactivity and biological effects
Properties
Molecular Formula |
C10H11ClN2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
6-chloro-2-propylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H11ClN2/c1-2-3-9-7-13-6-8(11)4-5-10(13)12-9/h4-7H,2-3H2,1H3 |
InChI Key |
SKUMPGBEOUNKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN2C=C(C=CC2=N1)Cl |
Origin of Product |
United States |
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